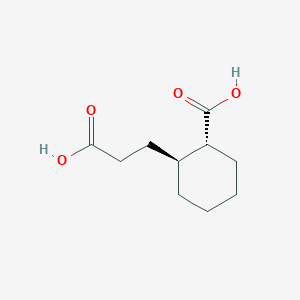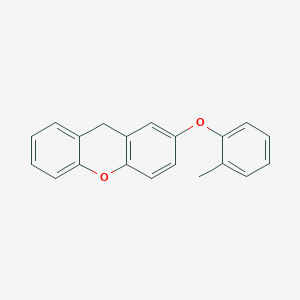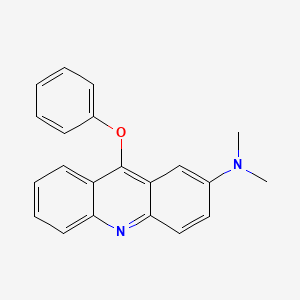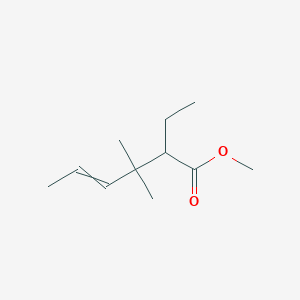![molecular formula C20H33N B14595276 2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine CAS No. 60601-70-9](/img/structure/B14595276.png)
2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms This compound is characterized by its unique structure, which includes multiple methyl groups and a phenylpropyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine typically involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) to form 2,6-dimethylpiperidine . This intermediate can then be further functionalized through various organic reactions to introduce the phenylpropyl substituent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reduction reactions using catalytic hydrogenation or other reduction techniques. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the structure, particularly the phenylpropyl substituent.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce halogens or other functional groups into the molecule.
科学的研究の応用
2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Similar compounds to 2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine include other piperidine derivatives such as:
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes both the piperidine ring and the phenylpropyl substituent
特性
CAS番号 |
60601-70-9 |
|---|---|
分子式 |
C20H33N |
分子量 |
287.5 g/mol |
IUPAC名 |
2,6-dimethyl-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperidine |
InChI |
InChI=1S/C20H33N/c1-15(2)13-19-9-11-20(12-10-19)16(3)14-21-17(4)7-6-8-18(21)5/h9-12,15-18H,6-8,13-14H2,1-5H3 |
InChIキー |
CPLMCNAKFRXPHD-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(N1CC(C)C2=CC=C(C=C2)CC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Pyrrolidinone, 1,1'-[(pentylimino)bis(methylene)]bis-](/img/structure/B14595197.png)
![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)

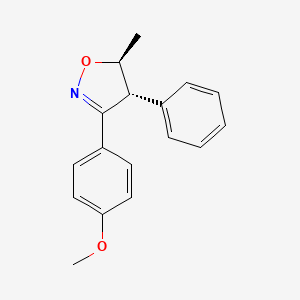

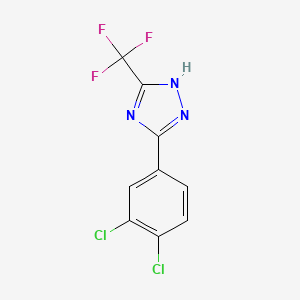
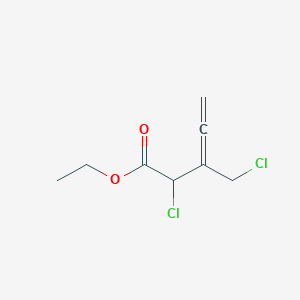

![1-{2-[3-Methyl-2-(propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14595238.png)
